Cas no 2137682-05-2 (1,3'-Biazetidine, 3'-ethyl-)

1,3'-Biazetidine, 3'-ethyl- structure
1,3'-Biazetidine, 3'-ethyl- structure
Product name:1,3'-Biazetidine, 3'-ethyl-
CAS No:2137682-05-2
MF:C8H16N2
MW:140.226041793823
CID:5263887

1,3'-Biazetidine, 3'-ethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3'-Biazetidine, 3'-ethyl-
    • Inchi: 1S/C8H16N2/c1-2-8(6-9-7-8)10-4-3-5-10/h9H,2-7H2,1H3
    • InChI Key: KKHFLCQOKJCLNP-UHFFFAOYSA-N
    • SMILES: N1(C2(CC)CNC2)CCC1

1,3'-Biazetidine, 3'-ethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-645513-5.0g
3-(azetidin-1-yl)-3-ethylazetidine
2137682-05-2
5.0g
$5014.0 2023-03-05
Enamine
EN300-645513-0.5g
3-(azetidin-1-yl)-3-ethylazetidine
2137682-05-2
0.5g
$1660.0 2023-03-05
Enamine
EN300-645513-0.1g
3-(azetidin-1-yl)-3-ethylazetidine
2137682-05-2
0.1g
$1521.0 2023-03-05
Enamine
EN300-645513-0.25g
3-(azetidin-1-yl)-3-ethylazetidine
2137682-05-2
0.25g
$1591.0 2023-03-05
Enamine
EN300-645513-0.05g
3-(azetidin-1-yl)-3-ethylazetidine
2137682-05-2
0.05g
$1452.0 2023-03-05
Enamine
EN300-645513-1.0g
3-(azetidin-1-yl)-3-ethylazetidine
2137682-05-2
1g
$0.0 2023-06-07
Enamine
EN300-645513-10.0g
3-(azetidin-1-yl)-3-ethylazetidine
2137682-05-2
10.0g
$7435.0 2023-03-05
Enamine
EN300-645513-2.5g
3-(azetidin-1-yl)-3-ethylazetidine
2137682-05-2
2.5g
$3389.0 2023-03-05

Additional information on 1,3'-Biazetidine, 3'-ethyl-

1,3'-Biazetidine, 3'-ethyl-: A Comprehensive Overview

1,3'-Biazetidine, 3'-ethyl-, also known by its CAS number 2137682-05-2, is a compound of significant interest in the field of organic chemistry. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The presence of the ethyl group at the 3' position introduces unique chemical properties and potential applications in various industries.

The structure of 1,3'-Biazetidine, 3'-ethyl- consists of two azetidine rings connected by a single bond. The ethyl substituent at the 3' position plays a crucial role in determining the compound's reactivity and stability. Recent studies have highlighted the importance of such substituents in modulating the electronic properties of azetidines, making them valuable in drug design and material science.

One of the most promising applications of 1,3'-Biazetidine, 3'-ethyl- lies in its potential as a building block for more complex molecules. Researchers have explored its use in synthesizing bioactive compounds, particularly in the development of novel antibiotics and antiviral agents. The compound's ability to form stable bonds with other functional groups makes it an ideal candidate for such applications.

In terms of synthesis, 1,3'-Biazetidine, 3'-ethyl- can be prepared through various methods, including ring-closing metathesis and nucleophilic substitution reactions. Recent advancements in catalytic techniques have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments have made the compound more accessible for large-scale applications.

The chemical stability of 1,3'-Biazetidine, 3'-ethyl- under various conditions has been extensively studied. It has been found to exhibit remarkable thermal stability and resistance to oxidation, making it suitable for use in high-temperature industrial processes. Additionally, its solubility properties make it an attractive candidate for formulation in pharmaceuticals and agrochemicals.

Recent research has also focused on the biological activity of 1,3'-Biazetidine, 3'-ethyl-. Studies have shown that it exhibits moderate cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology. Furthermore, its ability to inhibit specific enzymes involved in inflammatory pathways makes it a promising lead compound for anti-inflammatory drug development.

In conclusion, 1,3'-Biazetidine, 3'-ethyl-, with its unique chemical structure and versatile properties, continues to be a focal point in scientific research. Its applications span across multiple disciplines, from materials science to pharmacology. As ongoing studies uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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